molecular formula C7H5F2I B11756696 2,5-Difluoro-1-iodo-3-methylbenzene

2,5-Difluoro-1-iodo-3-methylbenzene

Cat. No.: B11756696
M. Wt: 254.02 g/mol
InChI Key: OIARYRFAWJPRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-1-iodo-3-methylbenzene is an aromatic compound with the molecular formula C7H5F2I. It is a derivative of benzene, where two fluorine atoms, one iodine atom, and one methyl group are substituted at the 2, 5, 1, and 3 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-1-iodo-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-difluoro-3-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Substitution: Formation of 2,5-difluoro-3-methylbenzene derivatives with various substituents replacing the iodine atom.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Coupling: Formation of biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2,5-Difluoro-1-iodo-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-1-iodo-3-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions by altering the electron density on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-1-iodobenzene
  • 2,5-Difluoro-3-methylbenzene
  • 1-Iodo-3-methylbenzene

Uniqueness

2,5-Difluoro-1-iodo-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms, along with a methyl group, imparts distinct electronic and steric properties that influence its reactivity and potential applications. This combination makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H5F2I

Molecular Weight

254.02 g/mol

IUPAC Name

2,5-difluoro-1-iodo-3-methylbenzene

InChI

InChI=1S/C7H5F2I/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3

InChI Key

OIARYRFAWJPRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.